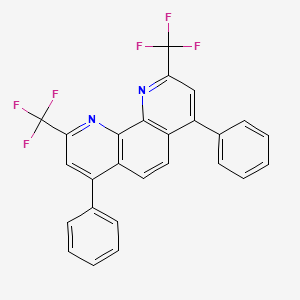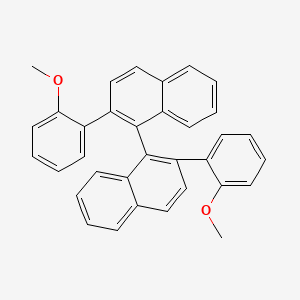
2,2'-Bis(2-methoxyphenyl)-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene: is an organic compound that belongs to the class of binaphthyl derivatives This compound is characterized by the presence of two naphthalene rings connected at the 1-position, with each naphthalene ring substituted by a 2-methoxyphenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene typically involves the coupling of 2-methoxyphenyl-substituted naphthalene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-methoxyphenylboronic acid with 1,1’-binaphthyl-2,2’-dibromide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene depends on its specific application. In coordination chemistry, the compound acts as a ligand, forming complexes with metal ions through coordination bonds. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
- 2,2’-Bis(4-methoxyphenyl)-1,1’-binaphthalene
- 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene
- 2,2’-Bis(2-ethoxyphenyl)-1,1’-binaphthalene
Comparison: 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity.
Propriétés
Numéro CAS |
820974-51-4 |
|---|---|
Formule moléculaire |
C34H26O2 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-1-[2-(2-methoxyphenyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C34H26O2/c1-35-31-17-9-7-15-27(31)29-21-19-23-11-3-5-13-25(23)33(29)34-26-14-6-4-12-24(26)20-22-30(34)28-16-8-10-18-32(28)36-2/h3-22H,1-2H3 |
Clé InChI |
HLDMYTMWVOSOJC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=CC=CC=C6OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



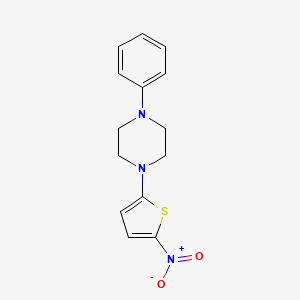
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)


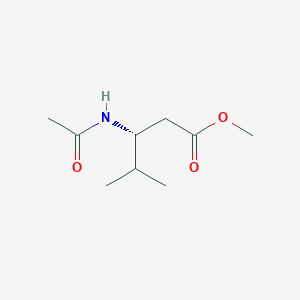
![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
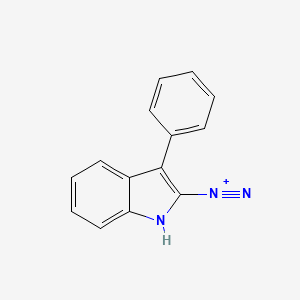
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)
